![molecular formula C11H12O3S B14202012 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-08-9](/img/structure/B14202012.png)
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a methanesulfonyl group and an ethenyl linkage
Méthodes De Préparation
The synthesis of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenyl Intermediate: This step involves the reaction of a suitable phenyl compound with an ethenylating agent under controlled conditions.
Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Final Assembly: The final step involves the coupling of the intermediate with ethanone under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The ethenyl linkage allows the compound to interact with different molecular structures, influencing its overall activity.
Comparaison Avec Des Composés Similaires
1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds such as:
1-{3-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: This compound has a similar structure but with a methylsulfonyl group instead of methanesulfonyl, leading to different chemical properties and reactivity.
1-{3-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: The presence of an ethanesulfonyl group introduces additional steric and electronic effects, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918341-08-9 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
1-[3-(2-methylsulfonylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3S/c1-9(12)11-5-3-4-10(8-11)6-7-15(2,13)14/h3-8H,1-2H3 |
Clé InChI |
AJQYPTYWELZVHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C=CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


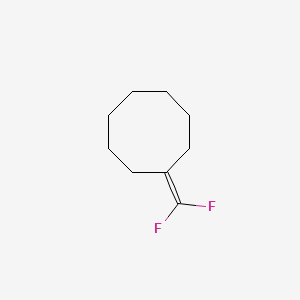
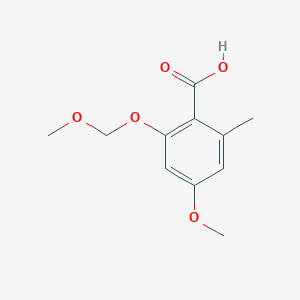

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)


![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
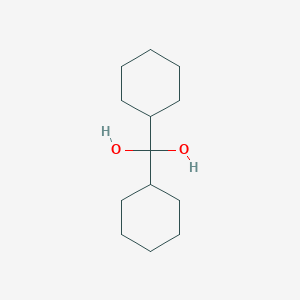
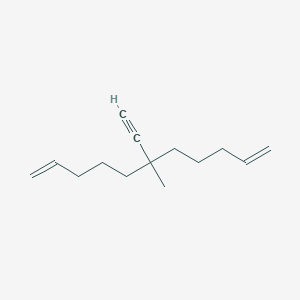
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
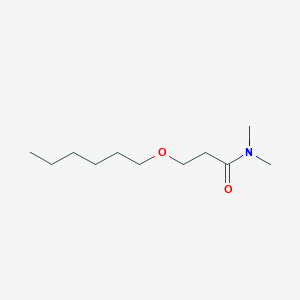
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
